H-Met-Gly-Pro-AMC HCl
Übersicht
Beschreibung
“H-Met-Gly-Pro-AMC HCl” is a substrate peptide for methionine aminopeptidases 1D (MetAP1D) and MetAP2 with aminomethylcoumarin (AMC) fluorophore . When the N-terminal methionine is cleaved from this peptide by MetAP 1D/2, the remaining peptide GP-AMC is then rapidly degraded .
Molecular Structure Analysis
The molecular weight of “this compound” is 460.2 g/mol . The sum formula is C22H28N4O5S · HCl . Unfortunately, the specific structural details are not provided in the search results.Chemical Reactions Analysis
The primary chemical reaction involving “this compound” is its use as a substrate for methionine aminopeptidases 1D and 2 . When the N-terminal methionine is cleaved from this peptide by MetAP 1D/2, the remaining peptide GP-AMC is then rapidly degraded .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 460.2 g/mol . The sum formula is C22H28N4O5S · HCl . The product is typically stored at temperatures below -15°C .Wirkmechanismus
Target of Action
H-Met-Gly-Pro-AMC HCl is a substrate peptide for methionine aminopeptidases 1D (MetAP1D) and MetAP2 . These enzymes play a crucial role in the removal of the N-terminal methionine from nascent proteins, a critical step in protein maturation.
Mode of Action
The compound interacts with its targets, MetAP1D and MetAP2, through the cleavage of the N-terminal methionine. This interaction results in the release of the remaining peptide GP-AMC . The cleavage of the N-terminal methionine is a key step in the action of methionine aminopeptidases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein maturation pathway. By acting as a substrate for MetAP1D and MetAP2, it plays a role in the removal of the N-terminal methionine from nascent proteins . This process is crucial for the proper folding and function of these proteins.
Result of Action
The primary molecular effect of the action of this compound is the cleavage of the N-terminal methionine from nascent proteins . This cleavage is a critical step in protein maturation, affecting the folding and function of the proteins. The cellular effects would depend on the specific proteins being matured and their roles within the cell.
Eigenschaften
IUPAC Name |
(2S)-1-[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S.ClH/c1-13-10-20(28)31-18-11-14(5-6-15(13)18)25-22(30)17-4-3-8-26(17)19(27)12-24-21(29)16(23)7-9-32-2;/h5-6,10-11,16-17H,3-4,7-9,12,23H2,1-2H3,(H,24,29)(H,25,30);1H/t16-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIQDHIAOHCZLY-QJHJCNPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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